molecular formula C5H3BrOS B112174 5-Bromothiophene-3-carbaldehyde CAS No. 18791-79-2

5-Bromothiophene-3-carbaldehyde

Cat. No. B112174
CAS RN: 18791-79-2
M. Wt: 191.05 g/mol
InChI Key: ZKLBPUYMTHPNOQ-UHFFFAOYSA-N
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Description

5-Bromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3BrOS and a molecular weight of 191.05 . It is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-Bromothiophene-3-carbaldehyde, often involves heterocyclization of various substrates . A five-step protocol starting from thiophene has been reported for the synthesis of a new thiophene derivative, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-3-carbaldehyde is represented by the SMILES string Brc1cc(C=O)cs1 .


Chemical Reactions Analysis

Thiophene-based analogs, including 5-Bromothiophene-3-carbaldehyde, are often synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Physical And Chemical Properties Analysis

5-Bromothiophene-3-carbaldehyde is a liquid at room temperature. It has a density of approximately 1.76 g/mL at 25°C and a refractive index (n20/D) of 1.62 . Its boiling point is between 237-242°C at 760 mmHg .

Scientific Research Applications

1. Synthesis of New Schiff Bases with Thiophene Ring

  • Summary of Application: 5-Bromothiophene-3-carbaldehyde is used in the synthesis of Schiff bases containing substituted thiophene . These Schiff bases have wide biological activities and industrial applications .
  • Methods of Application: The compounds were characterized by Fourier transform infrared (FTIR), 1H and 13C NMR spectroscopy methods . In vitro leishmanicidal activities of five different newly synthesized compounds were determined against standard L. infantum promastigotes by microdilution method . In silico analysis was used to examine the probable interactions between the synthesized compound and the target proteins .
  • Results or Outcomes: The study aimed to determine the in vitro leishmanicidal activities of five different newly synthesized compounds .

2. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde

  • Summary of Application: 5-Bromothiophene-3-carbaldehyde is used in the regioselective synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde . This compound is a versatile organic molecule with functionalizable handles that allow facile derivation .
  • Methods of Application: The synthesis was achieved using the concept of chemo- and regioselective Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene . This is a five-step protocol starting from thiophene with an overall yield of 33% . These lithium/halogen exchange reactions were carried out at −78 °C to room temperature over the period of 1 to 18 hours depending on the reactivity of electrophiles .
  • Results or Outcomes: The titled compound was obtained as a colorless solid with a melting point of 92 °C .

Safety And Hazards

5-Bromothiophene-3-carbaldehyde is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

Future Directions

Thiophene-based compounds, including 5-Bromothiophene-3-carbaldehyde, have potential applications in various fields. They are used in the synthesis of biologically active compounds, organic semiconductors, and organic field-effect transistors . They also have potential applications in the development of new drugs .

properties

IUPAC Name

5-bromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-1-4(2-7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBPUYMTHPNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484383
Record name 5-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-3-carbaldehyde

CAS RN

18791-79-2
Record name 5-Bromo-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromothiophene-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18791-79-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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